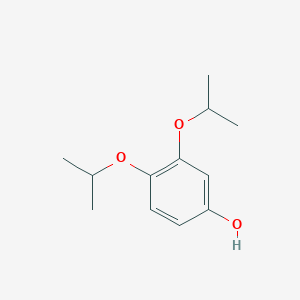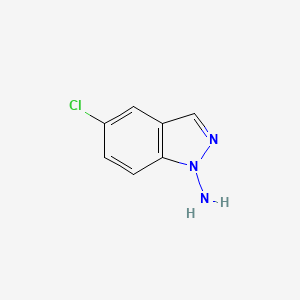
3,4-Diisopropoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diisopropoxyphenol is an organic compound with the chemical formula C12H18O3 It is a derivative of phenol, where the hydrogen atoms on the 3rd and 4th positions of the benzene ring are replaced by isopropoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Diisopropoxyphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diisopropoxyphenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the electron-donating nature of the isopropoxy groups.
Common Reagents and Conditions
Major Products
Oxidation: Quinones
Substitution: Various substituted phenols depending on the reagents used
Aplicaciones Científicas De Investigación
3,4-Diisopropoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Diisopropoxyphenol involves its interaction with various molecular targets. The isopropoxy groups enhance its electron-donating properties, making it highly reactive in electrophilic aromatic substitution reactions. This reactivity is crucial for its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
4-Isopropylphenol: Similar in structure but with only one isopropoxy group.
3,4-Dimethoxyphenol: Similar in structure but with methoxy groups instead of isopropoxy groups.
Uniqueness
This dual substitution pattern distinguishes it from other phenol derivatives and enhances its utility in various fields .
Propiedades
Fórmula molecular |
C12H18O3 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
3,4-di(propan-2-yloxy)phenol |
InChI |
InChI=1S/C12H18O3/c1-8(2)14-11-6-5-10(13)7-12(11)15-9(3)4/h5-9,13H,1-4H3 |
Clave InChI |
JUEDSQGVPYPAGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)





